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Compound of Interest

Compound Name: L-Leucyl-L-valinamide

Cat. No.: B15442123 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

aspects of L-Leucyl-L-valinamide, a dipeptide amide of interest to researchers and

professionals in the fields of biochemistry and drug development. While specific,

experimentally-derived spectroscopic data for L-Leucyl-L-valinamide is not readily available in

publicly accessible databases, this document outlines the expected spectral characteristics and

provides standardized experimental protocols for its synthesis and analysis.

Spectroscopic Data Analysis
The following tables present predicted and representative data for L-Leucyl-L-valinamide
based on the known spectral characteristics of its constituent amino acids, L-leucine and L-

valine, and general principles of NMR and mass spectrometry for dipeptides. These tables are

intended to serve as a reference for researchers in the analysis of experimentally obtained

data.

Table 1: Predicted ¹H NMR Chemical Shifts for L-Leucyl-L-valinamide
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Proton Leucine Residue (ppm) Valine Residue (ppm)

α-CH ~ 4.2 - 4.5 ~ 4.0 - 4.3

β-CH₂ ~ 1.5 - 1.8 -

γ-CH ~ 1.4 - 1.7 ~ 2.0 - 2.3

δ-CH₃ ~ 0.9 ~ 0.9 - 1.0

Amide NH ~ 7.5 - 8.5 ~ 7.5 - 8.5

Amide NH₂ ~ 7.0 - 7.8 ~ 7.0 - 7.8

Note: Chemical shifts are referenced to a standard internal solvent peak and can vary based

on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for L-Leucyl-L-valinamide

Carbon Leucine Residue (ppm) Valine Residue (ppm)

Carbonyl (C=O) ~ 173 - 176 ~ 174 - 177

α-C ~ 52 - 55 ~ 58 - 61

β-C ~ 40 - 43 ~ 30 - 33

γ-C ~ 24 - 27 ~ 18 - 20

δ-C ~ 21 - 24 -

Note: These are approximate chemical shifts and are subject to variation based on

experimental parameters.

Table 3: Mass Spectrometry Data for L-Leucyl-L-valinamide
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Parameter Value

Molecular Formula C₁₁H₂₃N₃O₂

Molecular Weight 229.32 g/mol

Predicted [M+H]⁺ 230.1863

Predicted [M+Na]⁺ 252.1682

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of L-Leucyl-L-valinamide
are provided below. These protocols are based on established procedures for dipeptide amide

synthesis and characterization.

Synthesis of L-Leucyl-L-valinamide
A common method for the synthesis of dipeptide amides is solution-phase peptide coupling.[1]

This involves the activation of the carboxylic acid of the N-terminally protected first amino acid

and subsequent reaction with the free amine of the C-terminally protected second amino acid.

Materials:

N-terminally protected L-leucine (e.g., Boc-L-leucine)

L-valinamide

Coupling agent (e.g., DCC, HBTU)

Base (e.g., DIPEA)

Solvent (e.g., DMF, DCM)

Deprotection agent (e.g., TFA)

Procedure:

Dissolve N-protected L-leucine and a coupling agent in an appropriate solvent.
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Add a base to the reaction mixture.

Add L-valinamide to the activated L-leucine solution.

Stir the reaction at room temperature until completion, monitored by TLC.

Purify the protected dipeptide by column chromatography.

Remove the N-terminal protecting group using a suitable deprotection agent.

Purify the final product, L-Leucyl-L-valinamide, by recrystallization or chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of peptides.

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

NMR tubes

Sample Preparation:

Dissolve a small amount of L-Leucyl-L-valinamide in a deuterated solvent (e.g., DMSO-d₆,

D₂O).

Add a small amount of a reference standard (e.g., TMS).

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra at a constant temperature.

Process the data using appropriate software.

Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and confirm the identity of the

synthesized peptide.
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Instrumentation:

Mass Spectrometer (e.g., ESI-MS, MALDI-TOF)

Sample Preparation:

Dissolve the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

Data Acquisition:

Infuse the sample into the mass spectrometer.

Acquire the mass spectrum in positive ion mode.

Visualizing the Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of a dipeptide amide like

L-Leucyl-L-valinamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of L-Leucyl-L-
valinamide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15442123#spectroscopic-data-of-l-leucyl-l-
valinamide-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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